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Compound of Interest

Compound Name: (Tributylstannyl)methanol

CAS No.: 27490-33-1

Cat. No.: B110806 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for

(Tributylstannyl)methanol, a versatile organotin reagent.[1][2][3] It is intended for

researchers, scientists, and professionals in drug development who utilize or characterize

organometallic compounds. This document delves into the practical and theoretical aspects of

¹H NMR, ¹³C NMR, and IR spectroscopy as applied to this specific molecule, offering insights

into experimental design and data interpretation.

Introduction to (Tributylstannyl)methanol
(Tributylstannyl)methanol, with the chemical formula C₁₃H₃₀OSn, is a colorless oil that serves

as a valuable intermediate in organic synthesis.[1] Its utility stems from the unique combination

of a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety.[1] This structure

allows for a diverse range of chemical transformations, making it a key building block in the

synthesis of complex molecules. Accurate spectroscopic characterization is paramount to

confirm its identity, purity, and to understand its reactivity.

Molecular Structure and Spectroscopic Correlation
The structure of (Tributylstannyl)methanol, with its distinct butyl chains and the

hydroxymethyl group directly attached to the tin atom, gives rise to a characteristic
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spectroscopic fingerprint. Understanding the correlation between the molecular structure and

the expected spectroscopic signals is fundamental for accurate data interpretation.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each

unique carbon atom in a molecule gives a distinct signal. [4]

Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher

concentration if necessary (20-50 mg).

Instrument Setup: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum

to single lines for each carbon.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is typically required.

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

¹³C NMR Data Summary (Predicted from a close
derivative)
The following data is for tributyl[(methoxymethoxy)methyl]stannane and serves as a close

approximation for the tributyltin moiety in (Tributylstannyl)methanol.
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Chemical Shift (δ, ppm) Assignment (Tributyltin moiety)

29.1 Sn-CH₂-CH₂-CH₂-CH₃

27.3 Sn-CH₂-CH₂-CH₂-CH₃

13.6 Sn-CH₂-CH₂-CH₂-CH₃

8.9 Sn-CH₂-CH₂-CH₂-CH₃

Data sourced from Organic Syntheses for tributyl[(methoxymethoxy)methyl]stannane.[5] The

signal for the Sn-CH₂-OH carbon is expected to be in the range of 50-60 ppm due to the

deshielding effect of the attached oxygen atom.

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of the tributyltin portion of the molecule is expected to show four

distinct signals, corresponding to the four non-equivalent carbon atoms in the butyl chains. The

chemical shifts are influenced by the proximity to the tin atom. The carbon directly attached to

the tin (Sn-CH₂) is the most upfield at approximately 8.9 ppm. [5]The subsequent methylene

carbons appear progressively downfield, with the terminal methyl carbon appearing at around

13.6 ppm. [5]The signal for the hydroxymethyl carbon (Sn-CH₂-OH) is anticipated to be

significantly downfield due to the strong deshielding effect of the directly attached oxygen atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean plates is recorded first and subtracted from the sample

spectrum.
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IR Data Summary
Wavenumber (cm⁻¹) Intensity Assignment

3320 Broad, Strong O-H stretch

2970-2860 Strong C-H stretch (aliphatic)

Data sourced from Organic Syntheses.[5]

Interpretation of the IR Spectrum
The IR spectrum of (Tributylstannyl)methanol displays characteristic absorption bands that

confirm the presence of its key functional groups. A prominent, broad absorption band around

3320 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. [5]The broadness

of this peak is due to hydrogen bonding. The strong absorptions in the region of 2970-2860

cm⁻¹ are attributed to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the

three butyl groups. [5]

Caption: Correlation of functional groups with IR absorption bands.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a

comprehensive and unambiguous characterization of (Tributylstannyl)methanol. Each

technique offers complementary information that, when synthesized, confirms the molecular

structure and the presence of key functional groups. This guide provides the foundational

spectroscopic data and interpretive logic necessary for researchers working with this important

organotin compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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